REACTION_CXSMILES
|
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:17]C)(=O)[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].[Na]>CO>[C:12]([O:14][CH2:15][C:5]1[O:6][CH:2]=[CH:3][CH:4]=1)(=[O:13])[CH2:11][CH2:10][CH2:9][C:8]([O:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)=[O:17] |^1:18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to a temperature in the range from 214°-240° F. under a nitrogen atmoshpere
|
Type
|
CUSTOM
|
Details
|
removed as the reaction
|
Type
|
CUSTOM
|
Details
|
a waxy solid was obtained
|
Type
|
WASH
|
Details
|
After washing the product with water
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCC(=O)OCC1=CC=CO1)(=O)OCC1=CC=CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |